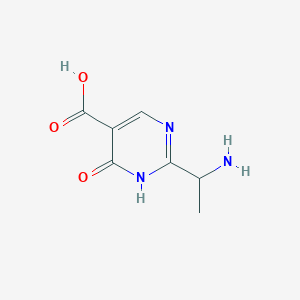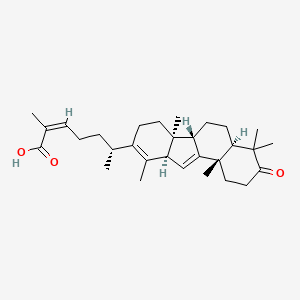
Kadcoccinic acid D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kadcoccinic acid D is a triterpenoid compound isolated from the stems of the plant Kadsura coccinea. This compound is part of a family of triterpenoids known for their complex polycyclic structures and significant pharmacological activities. This compound features a rearranged lanostane skeleton with a 6/6/5/6 tetracyclic ring system, which is a common structural motif among triterpenoids from the Kadsura genus .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of kadcoccinic acid D involves several key steps, including the construction of the tetracyclic ring system. A common approach involves the use of a gold(I)-catalyzed cyclization of an enynyl acetate to efficiently construct the cyclopentenone scaffold, followed by a copper-mediated conjugate addition. This method allows for the assembly of the natural product skeleton and the formation of the D-ring .
Industrial Production Methods:
化学反应分析
Types of Reactions: Kadcoccinic acid D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within its structure, such as hydroxyl and carboxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under mild to moderate conditions, with careful control of temperature and pH to ensure the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes .
科学研究应用
Kadcoccinic acid D has been the subject of extensive scientific research due to its diverse pharmacological activities. It has shown potential in the treatment of various diseases, including cancer, HIV, and inflammatory conditions. The compound exhibits anti-tumor, anti-HIV, and antioxidant activities, making it a valuable candidate for drug development .
In addition to its medicinal applications, this compound is also used in chemical research to study the synthesis and reactivity of complex triterpenoid structures. Its unique structural features provide insights into the design and development of new synthetic methodologies .
作用机制
The mechanism of action of kadcoccinic acid D involves its interaction with specific molecular targets and pathways within the body. For example, its anti-HIV activity is attributed to its ability to inhibit the replication of the virus by targeting key enzymes involved in the viral life cycle. Additionally, its anti-tumor effects are mediated through the induction of apoptosis and inhibition of cell proliferation .
相似化合物的比较
Similar Compounds: Kadcoccinic acid D is structurally similar to other triterpenoids isolated from the Kadsura genus, such as kadcoccinic acids A-J and kadcotriones A-C. These compounds share the rearranged lanostane skeleton and exhibit similar pharmacological activities .
Uniqueness: What sets this compound apart from other similar compounds is its specific arrangement of functional groups and stereochemistry, which contribute to its unique reactivity and biological activity. This distinctiveness makes it a valuable compound for further research and development in medicinal chemistry .
属性
分子式 |
C30H44O3 |
|---|---|
分子量 |
452.7 g/mol |
IUPAC 名称 |
(Z,6R)-6-[(4aR,6aS,6bS,10aR,11bS)-4,4,6b,10,11b-pentamethyl-3-oxo-2,4a,5,6,6a,7,8,10a-octahydro-1H-benzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O3/c1-18(9-8-10-19(2)27(32)33)21-13-15-29(6)22-11-12-25-28(4,5)26(31)14-16-30(25,7)24(22)17-23(29)20(21)3/h10,17-18,22-23,25H,8-9,11-16H2,1-7H3,(H,32,33)/b19-10-/t18-,22-,23+,25+,29+,30-/m1/s1 |
InChI 键 |
AUFPPALHCVZINS-WUBVYZGLSA-N |
手性 SMILES |
CC1=C(CC[C@@]2([C@H]1C=C3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@H](C)CC/C=C(/C)\C(=O)O |
规范 SMILES |
CC1=C(CCC2(C1C=C3C2CCC4C3(CCC(=O)C4(C)C)C)C)C(C)CCC=C(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






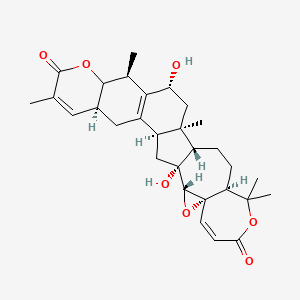
![1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine](/img/structure/B13065105.png)
![N'-hydroxy-2-[(propan-2-yl)amino]ethanimidamide](/img/structure/B13065109.png)

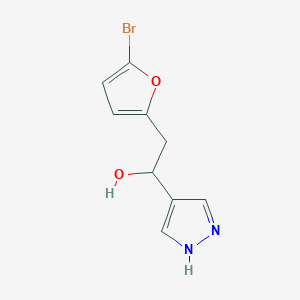
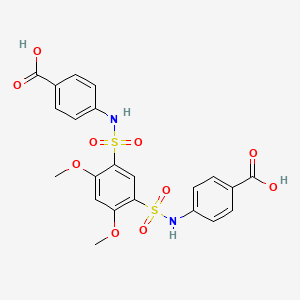
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13065139.png)


